

A Comparative Guide to YHO-13351 and Elacridar for Reversing Multidrug Resistance

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Compound of Interest

Compound Name: YHO-13351 free base

Cat. No.: B2989415

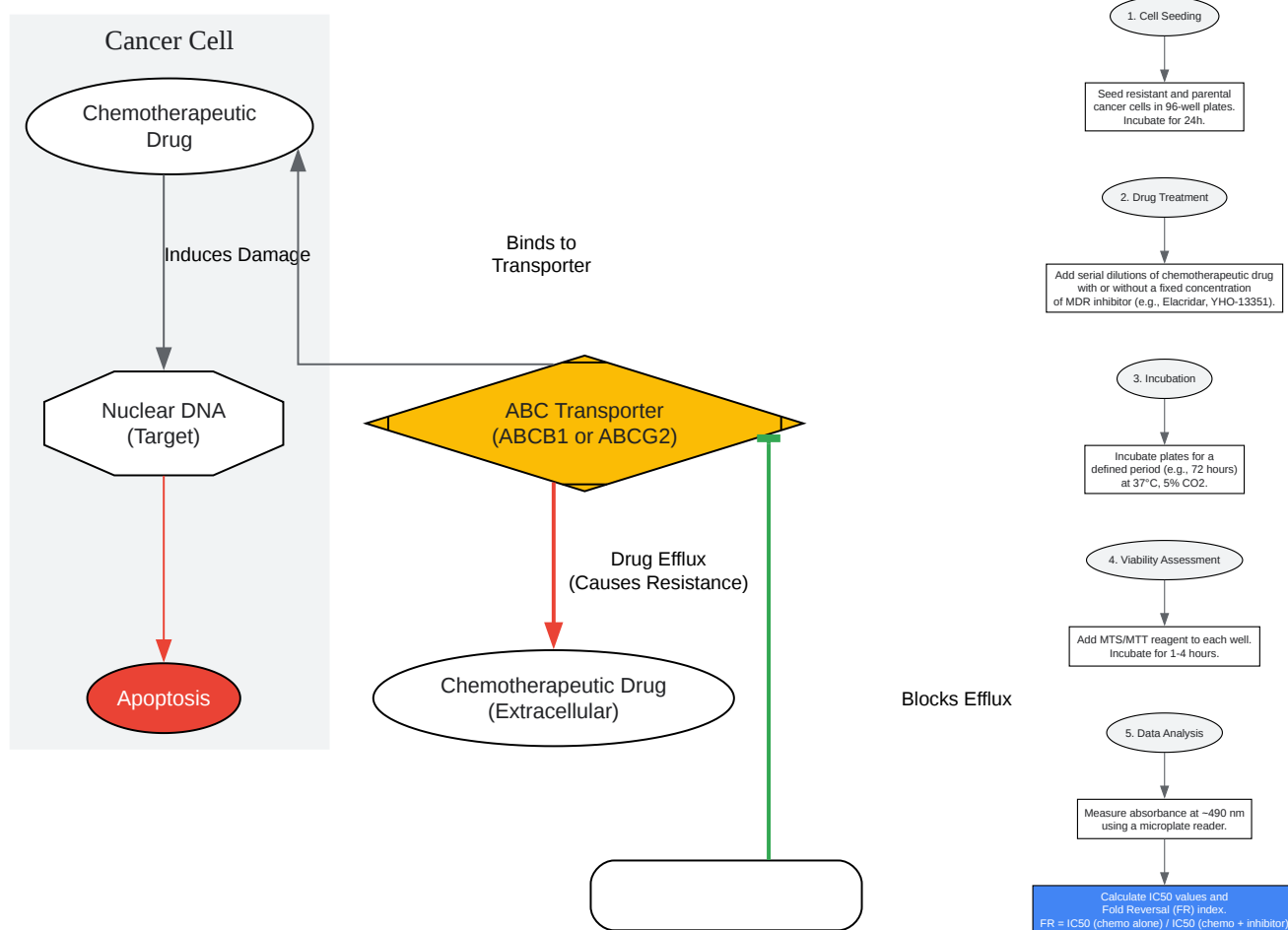
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Multidrug resistance (MDR) remains a critical obstacle in cancer chemotherapy, frequently caused by the overexpression of ATP-binding cassette (ABC) transporters. These membrane proteins function as drug efflux pumps, reducing intracellular chemotherapeutic concentrations to sublethal levels. This guide provides an objective, data-driven comparison of two prominent MDR reversal agents: YHO-13351, a specific inhibitor of Breast Cancer Resistance Protein (BCRP/ABCG2), and elacridar, a dual inhibitor of ABCG2 and P-glycoprotein (P-gp/ABCB1).

Mechanism of Action: Targeting ABC Transporter Efflux

Both YHO-13351 (via its active metabolite YHO-13177) and elacridar function by directly inhibiting the activity of ABC transporters. By binding to these pumps, they prevent the efflux of chemotherapeutic drugs, thereby increasing their intracellular accumulation and restoring their cytotoxic efficacy in resistant cancer cells. The key distinction lies in their target specificity: elacridar inhibits both ABCB1 and ABCG2, while YHO-13351 is highly specific for ABCG2.^{[1][2]}



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References

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- 2. Active transport of rhodamine 123 by the human multidrug transporter P-glycoprotein involves two independent outer gates - PMC [pmc.ncbi.nlm.nih.gov]
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